![molecular formula C20H24N4O3S B13796003 2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors, which are involved in numerous physiological processes.
Vorbereitungsmethoden
The synthesis of 2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one involves multiple steps. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final steps involve the formation of the tetrahydrocyclopenta[d]pyrimidin-4-one ring system and the incorporation of the sulfanyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions, leading to the formation of corresponding phenolic derivatives.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an alpha1-adrenergic receptor antagonist, which could be beneficial in treating conditions like hypertension and benign prostatic hyperplasia.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. By binding to these receptors, it can modulate various physiological responses, such as vasoconstriction and smooth muscle contraction. The molecular targets include the alpha1A-, alpha1B-, and alpha1D-adrenergic receptor subtypes. The pathways involved often include the activation or inhibition of G-protein-coupled receptor signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other arylpiperazine derivatives like trazodone, naftopidil, and urapidil. These compounds also target alpha1-adrenergic receptors but differ in their chemical structure and pharmacokinetic profiles. The uniqueness of 2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one lies in its specific structural features, such as the tetrahydrocyclopenta[d]pyrimidin-4-one ring system and the sulfanyl group, which contribute to its distinct binding affinity and selectivity .
Eigenschaften
Molekularformel |
C20H24N4O3S |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C20H24N4O3S/c1-27-15-7-5-14(6-8-15)23-9-11-24(12-10-23)18(25)13-28-20-21-17-4-2-3-16(17)19(26)22-20/h5-8H,2-4,9-13H2,1H3,(H,21,22,26) |
InChI-Schlüssel |
UVNYIUMIQNIFPL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=NC4=C(CCC4)C(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


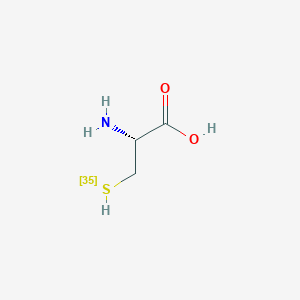
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)

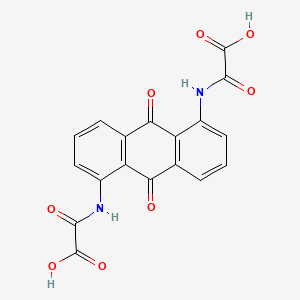
![2-[(Pentachlorophenyl)amino]benzoic acid](/img/structure/B13795962.png)

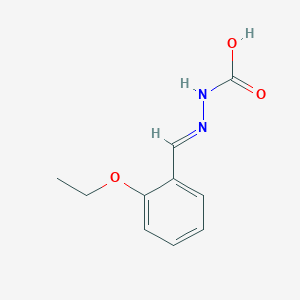
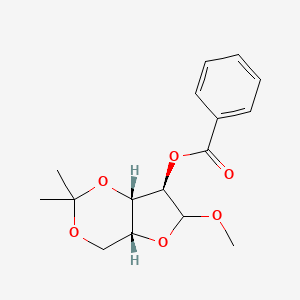

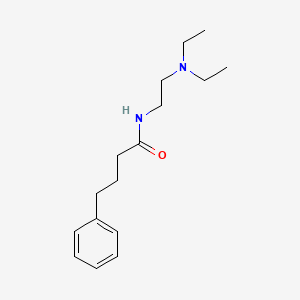
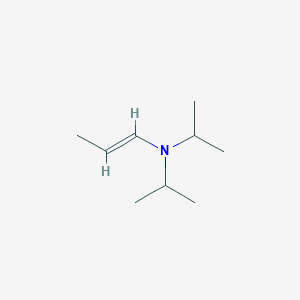
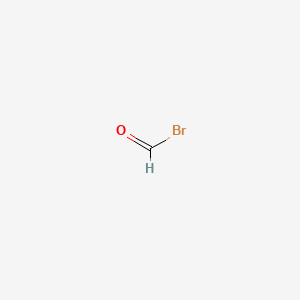
![tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13796010.png)

